molecular formula C27H14Cl5NO4 B11532109 4-{(E)-[(4-chlorophenyl)imino]methyl}benzene-1,3-diyl bis(2,4-dichlorobenzoate)

4-{(E)-[(4-chlorophenyl)imino]methyl}benzene-1,3-diyl bis(2,4-dichlorobenzoate)

Cat. No.: B11532109
M. Wt: 593.7 g/mol
InChI Key: GXIMYRIRWPQVAD-UHFFFAOYSA-N
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Description

4-[(E)-[(4-CHLOROPHENYL)IMINO]METHYL]-3-(2,4-DICHLOROBENZOYLOXY)PHENYL 2,4-DICHLOROBENZOATE is a complex organic compound characterized by its multiple chlorinated aromatic rings and imine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(4-CHLOROPHENYL)IMINO]METHYL]-3-(2,4-DICHLOROBENZOYLOXY)PHENYL 2,4-DICHLOROBENZOATE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[(4-CHLOROPHENYL)IMINO]METHYL]-3-(2,4-DICHLOROBENZOYLOXY)PHENYL 2,4-DICHLOROBENZOATE can undergo various chemical reactions, including:

    Substitution reactions: Due to the presence of multiple chlorinated aromatic rings, this compound can participate in nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.

Common Reagents and Conditions

    Nucleophilic aromatic substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

Major Products

    Substitution reactions: The major products would depend on the nucleophile used, resulting in various substituted derivatives.

    Hydrolysis: The major products would be 2,4-dichlorobenzoic acid and the corresponding alcohol.

Scientific Research Applications

4-[(E)-[(4-CHLOROPHENYL)IMINO]METHYL]-3-(2,4-DICHLOROBENZOYLOXY)PHENYL 2,4-DICHLOROBENZOATE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-[(E)-[(4-CHLOROPHENYL)IMINO]METHYL]-3-(2,4-DICHLOROBENZOYLOXY)PHENYL 2,4-DICHLOROBENZOATE involves its interaction with molecular targets such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. The chlorinated aromatic rings may also contribute to hydrophobic interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-[(4-CHLOROPHENYL)IMINO]METHYL]-3-(2,4-DICHLOROBENZOYLOXY)PHENYL 2,4-DICHLOROBENZOATE is unique due to its combination of multiple chlorinated aromatic rings and ester groups, which confer specific chemical reactivity and potential biological activity.

Properties

Molecular Formula

C27H14Cl5NO4

Molecular Weight

593.7 g/mol

IUPAC Name

[4-[(4-chlorophenyl)iminomethyl]-3-(2,4-dichlorobenzoyl)oxyphenyl] 2,4-dichlorobenzoate

InChI

InChI=1S/C27H14Cl5NO4/c28-16-2-6-19(7-3-16)33-14-15-1-8-20(36-26(34)21-9-4-17(29)11-23(21)31)13-25(15)37-27(35)22-10-5-18(30)12-24(22)32/h1-14H

InChI Key

GXIMYRIRWPQVAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=CC2=C(C=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl)OC(=O)C4=C(C=C(C=C4)Cl)Cl)Cl

Origin of Product

United States

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